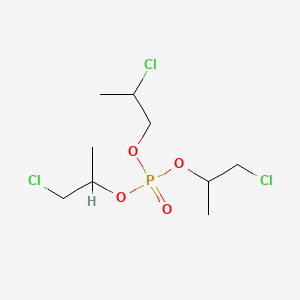

Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate

Description

Properties

CAS No. |

76025-08-6 |

|---|---|

Molecular Formula |

C9H18Cl3O4P |

Molecular Weight |

327.6 g/mol |

IUPAC Name |

bis(1-chloropropan-2-yl) 2-chloropropyl phosphate |

InChI |

InChI=1S/C9H18Cl3O4P/c1-7(12)6-14-17(13,15-8(2)4-10)16-9(3)5-11/h7-9H,4-6H2,1-3H3 |

InChI Key |

NISNGFDWZYZNPT-UHFFFAOYSA-N |

Canonical SMILES |

CC(COP(=O)(OC(C)CCl)OC(C)CCl)Cl |

physical_description |

Liquid |

Origin of Product |

United States |

Biological Activity

Bis(2-chloro-1-methylethyl) 2-chloropropyl phosphate (commonly referred to as TCPP) is a flame retardant that has garnered attention due to its potential biological activities and toxicological effects. This article synthesizes findings from various studies to provide a comprehensive overview of TCPP's biological activity, including genotoxicity, cytotoxicity, and ecological impacts.

TCPP is an organophosphate compound primarily used as a flame retardant in various materials, including plastics and textiles. Its chemical structure comprises chlorinated propyl groups, which contribute to its effectiveness as a flame retardant but also raise concerns regarding its safety and environmental impact.

Genotoxicity

Recent studies have highlighted the genotoxic potential of TCPP. A significant investigation assessed its effects on cultured human lymphocytes using the cytokinesis-block micronucleus (CBMN) assay. The study found that TCPP at concentrations of 30 and 40 μg/mL induced marginally significant increases in micronuclei frequencies, indicating potential genotoxic effects. However, lower concentrations did not show statistically significant differences compared to control groups .

Cytotoxicity

Cytotoxic effects of TCPP were also evaluated across various cell lines. The results indicated that higher concentrations of TCPP (30 and 40 μg/mL) led to significant cytotoxicity, with cell viability decreasing markedly at these levels. This aligns with findings from ecotoxicological assessments where TCPP was shown to inhibit the growth of freshwater microalgae species, with IC50 values indicating substantial toxicity at low concentrations .

Ecotoxicological Impact

TCPP's impact on aquatic ecosystems has been documented through several bioassays. For example, the inhibition of bioluminescence in Aliivibrio fischeri was measured to assess the compound's toxicity. The effective concentration (EC50) that reduced bioluminescence by 50% was found to be approximately 71.5 mg/L after short exposure times . Additionally, studies on freshwater microalgae showed varying sensitivity among species, with Chlorococcum sp. being particularly susceptible .

Case Studies

A notable case study involved long-term exposure assessments in animal models. In a two-year feeding study conducted on rats, TCPP was associated with several adverse health outcomes, including nonneoplastic lesions in the liver and kidney, as well as changes in organ weight ratios . These findings underscore the importance of evaluating long-term exposure risks associated with TCPP.

Summary of Findings

The following table summarizes key findings related to the biological activity of TCPP:

Comparison with Similar Compounds

Comparison with Similar Compounds

TCPP isomers share the molecular formula C₉H₁₈Cl₃O₄P (molecular weight: 327.57) but differ in chlorine substitution patterns and alkyl group arrangements, leading to distinct physicochemical and toxicological properties .

Table 1: Key Properties of TCPP Isomers

Structural and Physicochemical Differences

- TCPP-1 : The most abundant isomer, with three 1-chloro-2-propyl groups, exhibits higher hydrophobicity and persistence in environmental matrices .

- Its estimated Henry’s Law Constant (1.6×10² Pa·m³/mol) suggests moderate volatility .

- TCPP-3 and TCPP-4: Minor isomers with differing chlorine positions, leading to lower commercial relevance but possible unique environmental behaviors .

Environmental and Toxicological Profiles

- TCPP-1: Extensively studied due to its prevalence. It is resistant to hydrolysis and biodegradation, contributing to its persistence in water and soil . Genotoxicity studies in human lymphocytes and aquatic organisms show moderate effects .

- TCPP-2: Limited isomer-specific data exist, but its structural similarity to TCPP-1 implies comparable persistence.

- Regulatory Status : The European Chemicals Agency (ECHA) evaluates TCPP isomers collectively under REACH, with concerns about reproductive toxicity and endocrine disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.